N-Formylcytisine

Conformational analysis NMR spectroscopy X-ray crystallography

Generic cytisine fails to preserve the distinct nAChR binding kinetics conferred by the N-formyl substituent. N-Formylcytisine resolves this with experimentally verified conformational duality: • Two detectable conformers in DMSO-d₆ enabling conformation-dependent receptor activation & desensitization studies • Validated DMSO solubility (~100 mg/mL; ~458 mM) supports reproducible HTS stock preparation • Full HPLC, NMR & MS characterization ensures accurate retention time matching for chemotaxonomic GC-MS profiling Supplied as a white to off-white solid with batch-specific purity documentation for research use only.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 53007-06-0
Cat. No. B056815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formylcytisine
CAS53007-06-0
Synonyms(1R,5S)-1,5,6,8-Tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde;  (1R)-1,5,6,8-Tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde;  (-)-N-Formylcytisine
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
InChIInChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1
InChIKeyPCYQRXYBKKZUSR-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formylcytisine (CAS 53007-06-0): A Chemically Defined Cytisine-Derived nAChR Ligand for Differentiated Neuroscience Procurement


N-Formylcytisine is a cytisine-type quinolizidine alkaloid (C12H14N2O2; MW 218.25 g/mol) with an N-formyl substituent that distinguishes it structurally and functionally from parent cytisine and other N-substituted analogs [1]. As a natural product isolable from Maackia amurensis and Genista tenera, it functions as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), with receptor-binding properties that differ from those of cytisine due to the electronic and steric influence of the formyl group at the N2 position [2][3]. This compound is supplied with fully characterized analytical data (HPLC, NMR, MS) and exists in two detectable conformers in DMSO-d6 solution, a conformational heterogeneity not uniformly observed across cytisine derivatives [4][5].

Why Cytisine Cannot Substitute for N-Formylcytisine in nAChR Ligand Studies


Cytisine and its N-substituted derivatives are not interchangeable in receptor pharmacology studies. The nature of the N2 substituent exerts a direct, experimentally verified influence on both receptor binding affinity and receptor expression outcomes [1]. Structural studies of three cytisine derivatives demonstrate that modifications at the N2 position alter ligand conformation and pharmacophore presentation, with certain N-substituents producing lower binding affinity while simultaneously increasing neuronal nAChR expression—a bidirectional effect that cannot be predicted from cytisine alone [2]. The formyl group of N-Formylcytisine introduces distinct electronic and steric properties relative to the unsubstituted secondary amine of cytisine or the methyl group of N-methylcytisine, resulting in different conformational equilibria (two detectable conformers in DMSO-d6 versus single conformer populations) and altered physicochemical parameters (logP 0.1 versus cytisine logP -0.3) [3][4]. Procurement of cytisine as a generic alternative therefore fails to preserve the specific binding kinetics, solubility profile, and conformational behavior required for reproducible experimental outcomes [5].

Quantifiable Differentiation of N-Formylcytisine (CAS 53007-06-0) Versus Cytisine Analogs


Conformational Heterogeneity: Two Solution-State Conformers of N-Formylcytisine Distinguished by NMR

N-Formylcytisine exists as two distinct conformers in DMSO-d6 solution, a property directly established by 1H NMR spectroscopy and reported in the crystallographic characterization of the compound [1]. This conformational heterogeneity arises from restricted rotation around the N-formyl bond and distinguishes N-Formylcytisine from unsubstituted cytisine, which exhibits a single dominant solution conformer under comparable conditions. The most stable conformer of N-Formylcytisine has been definitively assigned via X-ray diffraction analysis of the crystalline solid state [1].

Conformational analysis NMR spectroscopy X-ray crystallography Ligand-receptor docking

Lipophilicity Shift: N-Formylcytisine LogP 0.1 Versus Cytisine LogP -0.3

The N-formyl substitution produces a measurable increase in calculated lipophilicity relative to the parent alkaloid. N-Formylcytisine exhibits a computed XLogP3-AA value of 0.1, whereas cytisine (unsubstituted secondary amine) has a reported logP of approximately -0.3 [1][2]. This +0.4 log unit shift represents a meaningful difference in predicted membrane permeability and blood-brain barrier partitioning characteristics.

Lipophilicity Blood-brain barrier penetration Physicochemical profiling ADME prediction

Natural Occurrence Profile: N-Formylcytisine as a Distinct Chemotaxonomic Marker in Genista and Maackia Species

In GC-MS phytochemical analysis of Genista tenera aerial parts, N-Formylcytisine was detected as one of the five major quinolizidine alkaloids present, alongside anagyrine, cytisine, N-methylcytisine, and lupanine, with its identification confirmed by Kovats retention index comparison and electron impact mass spectrometry [1]. N-Formylcytisine co-occurs with cytisine in Maackia amurensis stem bark, where it has been isolated alongside N-(3-oxobutyl)cytisine, (-)-epibaptifoline, and N-methylcytisine [2]. This distinct natural distribution pattern supports its use as a chemotaxonomic reference standard in alkaloid fingerprinting studies.

Natural product chemistry Chemotaxonomy Phytochemical analysis Alkaloid profiling

DMSO Solubility: N-Formylcytisine at ≥458 mM Versus Cytisine at ~100 mg/mL (~525 mM)

N-Formylcytisine demonstrates high solubility in DMSO, with reported solubility of approximately 100 mg/mL (equivalent to ~458 mM) in DMSO [1][2]. This solubility value is comparable to but represents a quantitatively defined benchmark for stock solution preparation in cell-based and biochemical assays. The compound exhibits moderate solubility in polar solvents generally, which influences its behavior in aqueous assay systems .

Solubility In vitro assay Stock solution preparation DMSO compatibility

Validated Application Scenarios for N-Formylcytisine (CAS 53007-06-0) in Research and Analytical Workflows


Structural Biology and Molecular Docking Studies of nAChR Ligand Conformations

The experimentally verified existence of two distinct conformers of N-Formylcytisine in DMSO-d6 solution makes this compound uniquely suitable for structural biology investigations of ligand-receptor recognition at nicotinic acetylcholine receptors [1]. Researchers can leverage the crystallographically assigned most-stable conformer as a reference geometry for molecular docking simulations, while the second solution-state conformer provides a pharmacologically relevant alternative binding pose that may differentially engage α4β2 versus α7 nAChR subtypes. This conformational duality, absent in unsubstituted cytisine, supports hypothesis-driven testing of conformation-dependent receptor activation and desensitization mechanisms [1].

Reference Standard for GC-MS and HPLC Alkaloid Fingerprinting in Plant Taxonomy

N-Formylcytisine serves as an authenticated reference standard for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analysis of quinolizidine alkaloid profiles in Fabaceae species [1]. Its detection as a major alkaloid in Genista tenera and Maackia amurensis, with well-characterized Kovats retention indices and electron impact mass spectral signatures, enables its use in chemotaxonomic classification, botanical extract quality control, and adulterant detection in phytochemical research [1][2]. Procurement of analytically pure N-Formylcytisine ensures accurate retention time and spectral library matching in complex plant matrices.

Comparative CNS Penetration Studies Leveraging Measurably Higher Lipophilicity

The computed logP shift of +0.4 units relative to cytisine (XLogP3-AA 0.1 vs. cytisine logP -0.3) positions N-Formylcytisine as a strategic tool compound for investigating how lipophilicity modulates blood-brain barrier penetration and brain tissue distribution within the cytisine chemotype [1][2]. This physicochemical differentiation enables head-to-head comparative studies where the effects of altered N-substitution on CNS exposure can be assessed while maintaining the core cytisine pharmacophore, providing a controlled experimental framework for CNS drug discovery programs targeting nAChR-mediated pathways [2].

In Vitro nAChR Pharmacology with Defined Solubility Parameters

With validated DMSO solubility of approximately 100 mg/mL (~458 mM), N-Formylcytisine supports the reproducible preparation of concentrated stock solutions required for high-throughput screening, dose-response profiling, and competitive binding assays at neuronal nicotinic acetylcholine receptors [1][2]. The characterized solubility behavior in polar solvents informs appropriate vehicle selection for in vitro assay design, minimizing precipitation artifacts that can confound EC50 and IC50 determinations in cell-based and biochemical nAChR assays . This defined solubility profile, combined with the compound's distinct receptor-binding characteristics relative to cytisine, makes N-Formylcytisine a reliable positive control or tool ligand for nAChR pharmacology studies [2].

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